1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one
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Overview
Description
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with an ethyl group and a pyrimidinyl group. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
The synthesis of 1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of functionalized acyclic substrates. For instance, the reaction of an appropriate amine with a suitable carboxylic acid derivative can lead to the formation of the pyrrolidinone ring. The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride .
In industrial production, the synthesis of pyrrolidinones often involves the use of catalytic hydrogenation or oxidation reactions. For example, the hydrogenation of a pyrrole derivative in the presence of a metal catalyst such as palladium on carbon can yield the desired pyrrolidinone . Additionally, the oxidation of pyrrolidine derivatives using oxidizing agents like potassium permanganate or chromium trioxide can also lead to the formation of pyrrolidinones .
Chemical Reactions Analysis
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with palladium on carbon can produce amines .
Scientific Research Applications
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-Ethyl-4-(2-ethyl-6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives and pyrimidinyl-substituted compounds.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Pyrimidinyl-Substituted Compounds: These compounds contain a pyrimidinyl group and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-ethyl-4-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H17N3O2/c1-3-10-13-9(6-11(16)14-10)8-5-12(17)15(4-2)7-8/h6,8H,3-5,7H2,1-2H3,(H,13,14,16) |
InChI Key |
XPWVMSOFQQQIMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)C2CC(=O)N(C2)CC |
Origin of Product |
United States |
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